1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine is an N-alkylpiperazine that consists of piperazine bearing 2-(benzhydryloxy)ethyl and 3-phenylpropyl groups at positions 1 and 4 respectively. Potent and selective inhibitor of dopamine uptake (KD = 5.5 nM in rat striatal membranes). It has a role as a dopamine uptake inhibitor. It is a N-alkylpiperazine, an ether and a tertiary amino compound. It is a conjugate base of a 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazinediium(2+).
Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. [] It has been investigated as a potential therapeutic agent for cocaine abuse due to its ability to decrease cocaine-maintained responding in monkeys without affecting behaviors maintained by food. [] Structural variations of GBR 12909, including the incorporation of hydroxyl groups and the modification of the phenylpropyl moiety, have been explored to develop extended-release cocaine abuse therapeutic agents. []
Relevance: GBR 12909 is structurally very similar to the target compound, GBR 12935, with the primary difference being the presence of bis(4-fluorophenyl)methoxy group in GBR 12909 instead of the diphenylmethoxy group in GBR 12935. These compounds exhibit similar pharmacological profiles, both acting as dopamine reuptake inhibitors. [, ]
(S)-(+)-1-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 6 in the second paper)
Compound Description: This compound is a chiral hydroxyl-containing derivative of GBR 12909. [] It displays substantial enantioselectivity, with the S-enantiomer displaying higher affinity for DAT. [] In vivo studies demonstrated its potency in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in rhesus monkeys. []
Relevance: This compound is a derivative of GBR 12909, which is a close analog of the target compound GBR 12935. The key difference lies in the presence of a hydroxyl group in the propyl chain of this compound, which enhances its DAT affinity and selectivity compared to GBR 12935. []
(S)-(+)-1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 8 in the second paper)
Compound Description: This compound is a chiral hydroxyl-containing derivative of GBR 12935. [] Similar to compound 6, the S-enantiomer displays a higher affinity for DAT and a weaker affinity for SERT compared to the R-enantiomer. [] This compound exhibits a high selectivity for DAT, making it one of the most DAT-selective ligands known. []
Relevance: This compound is a derivative of the target compound, GBR 12935, with the addition of a hydroxyl group in the propyl chain. This modification leads to improved DAT selectivity compared to GBR 12935. []
Compound Description: [125I]DEEP is a photoaffinity probe designed to study the binding domains of dopamine transporters. [] It is a derivative of GBR 12935 that incorporates a photoreactive azido group and a radioactive iodine atom. [] Photoaffinity labeling experiments using [125I]DEEP have provided valuable insights into the structure and function of the dopamine transporter, particularly the location of ligand binding domains. []
Relevance: [125I]DEEP is a derivative of the target compound, GBR 12935, specifically designed for photoaffinity labeling studies to investigate the binding domains of dopamine transporters. []
Compound Description: MADAM is a diphenyl sulfide derivative that has been studied as a potential ligand for the serotonin transporter (SERT). [] It exhibits high affinity for SERT and possesses superior selectivity compared to other transporter ligands. [] The high affinity and selectivity of MADAM have made it a valuable tool for in vitro and in vivo studies on the distribution, pharmacology, and pathophysiology of SERT. []
Relevance: While structurally distinct, MADAM is relevant to the target compound, GBR 12935, as it highlights the exploration of different chemical scaffolds for targeting monoamine transporters. [] GBR 12935 primarily targets DAT, whereas MADAM exhibits high selectivity for SERT. [] This difference in target specificity emphasizes the diverse pharmacological profiles that can be achieved through structural modifications.
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine
Compound Description: This compound serves as a lead compound in a study investigating piperidine analogs of GBR 12935 as potential DAT ligands. [] The researchers explored various substitutions on the N-benzyl moiety, including alkyl, alkenyl, alkynyl, and polar groups, to investigate their impact on DAT affinity and selectivity. [] This systematic modification led to the identification of potent DAT inhibitors with varying pharmacological profiles. []
Relevance: This compound represents a significant structural modification from the target compound, GBR 12935. The piperazine ring in GBR 12935 is replaced with a piperidine ring, and the phenylpropyl chain is replaced with a benzyl group in this compound. [] This modification highlights a shift in the research focus towards exploring alternative scaffolds while targeting the DAT.
Source and Classification
GBR 12935 belongs to a class of compounds known as piperazine derivatives, which are characterized by their ability to modulate neurotransmitter systems, particularly the dopaminergic system. The compound's full chemical name is 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. It has been synthesized and characterized in various studies, particularly focusing on its binding affinity to the dopamine transporter and its selectivity compared to other neurotransmitter systems.
Synthesis Analysis
The synthesis of GBR 12935 involves several chemical reactions that modify the piperazine core structure. Key steps in the synthesis include:
Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.
Alkylation Reactions: The introduction of the 3-phenylpropyl side chain is achieved through alkylation reactions using appropriate alkyl halides and bases.
Functional Group Modifications: Various functional groups can be introduced or modified using techniques such as oxidation, reduction, and acylation to enhance binding affinity and selectivity for the dopamine transporter.
For instance, one method reported involves the use of Grignard reagents to introduce alkyl groups at specific positions on the piperazine ring, followed by selective reductions to yield the desired product in high purity.
Molecular Structure Analysis
The molecular structure of GBR 12935 features a piperazine ring substituted with a diphenylmethoxy group and a phenylpropyl side chain. The key structural characteristics include:
Piperazine Core: A six-membered ring containing two nitrogen atoms.
Side Chains: The presence of both a diphenylmethoxy group and a phenylpropyl group contributes to its binding properties.
Chirality: GBR 12935 exists in multiple stereoisomeric forms, which can influence its pharmacological activity.
The compound's three-dimensional conformation plays a critical role in its interaction with the dopamine transporter, affecting both affinity and selectivity.
Chemical Reactions Analysis
GBR 12935 undergoes various chemical reactions that are essential for its synthesis and functional characterization:
Binding Affinity Studies: Radiolabeled forms of GBR 12935 have been used in competitive binding assays to determine its affinity for the dopamine transporter compared to other substances like cocaine and methylphenidate.
Metabolic Stability: Studies have shown that GBR 12935 can be metabolized by cytochrome P450 enzymes, which affects its pharmacokinetics.
Reversible Binding: The compound exhibits reversible binding characteristics at low temperatures, indicating potential for therapeutic application where transient receptor interaction is beneficial.
Mechanism of Action
GBR 12935 functions primarily as a dopamine reuptake inhibitor. Its mechanism of action involves:
Inhibition of Dopamine Transporter: By binding to the dopamine transporter, GBR 12935 prevents the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine levels.
Selectivity: The compound shows selectivity for the dopamine transporter over serotonin and norepinephrine transporters, which is crucial for reducing side effects associated with non-selective reuptake inhibitors.
Research indicates that GBR 12935's binding affinity (Kd) is approximately 1.08 nM in COS-7 cells, demonstrating its potency as an inhibitor.
Physical and Chemical Properties Analysis
GBR 12935 exhibits several notable physical and chemical properties:
Molecular Formula: C23H30N2O2
Molecular Weight: Approximately 366.50 g/mol
Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
Stability: It is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties are significant for formulating dosage forms suitable for potential therapeutic applications.
Applications
GBR 12935 has several scientific applications:
Pharmacological Research: It serves as a tool compound for studying dopaminergic signaling pathways and the role of dopamine in various neuropsychiatric disorders.
Drug Development: Its selective inhibition profile makes it a candidate for developing new treatments for conditions like depression, schizophrenia, and attention deficit hyperactivity disorder.
Biochemical Studies: It is used in studies examining the structure-function relationship of the dopamine transporter and other related proteins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.
Highly potent and selective non-competitive antagonist acting at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex (Kd = 0.8 nM). Gavestinel displays > 1000-fold selectivity over NMDA, AMPA and kainate binding sites and is orally bioavailable and active in vivo.